Methyl 2-cyclohexyloxazole-4-carboxylate

Description

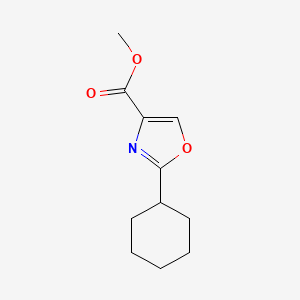

Methyl 2-cyclohexyloxazole-4-carboxylate is a heterocyclic organic compound belonging to the oxazole family. Its structure comprises a five-membered oxazole ring substituted at the 2-position with a cyclohexyl group and at the 4-position with a methyl ester moiety. Oxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

Properties

IUPAC Name |

methyl 2-cyclohexyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFFPIBFBBGNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclohexyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclohexyloxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 2-cyclohexyloxazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-cyclohexyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclohexyl group and ester functional group contribute to the compound’s overall reactivity and binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural analogs of Methyl 2-cyclohexyloxazole-4-carboxylate, such as those listed in , exhibit variations in substituents at the 2- and 4-positions of the oxazole ring. These differences critically influence physicochemical properties, reactivity, and functional utility. Below is a systematic comparison:

Structural and Molecular Properties

Table 1: Key Properties of this compound and Analogs

| Compound Name | Substituent (Position 2) | Ester Group (Position 4/5) | Molecular Formula | Molecular Weight (g/mol) | Similarity Score* |

|---|---|---|---|---|---|

| This compound† | Cyclohexyl | Methyl (4) | C₁₂H₁₅NO₃ | 221.25 | N/A |

| Methyl 2-chlorooxazole-4-carboxylate | Chloro | Methyl (4) | C₅H₄ClNO₃ | 161.55 | 0.97 |

| Ethyl 2-chlorooxazole-4-carboxylate | Chloro | Ethyl (4) | C₆H₆ClNO₃ | 175.57 | 0.94 |

| Methyl 2-(chloromethyl)oxazole-4-carboxylate | Chloromethyl | Methyl (4) | C₆H₅ClNO₃ | 175.57 | 0.68 |

| 2-Methyloxazole-4-carboxylic acid | Methyl | Carboxylic acid (4) | C₅H₅NO₃ | 127.10 | 0.74 |

*Similarity scores based on structural similarity algorithms (e.g., Tanimoto index) from .

†Theoretical values inferred from analogs.

Key Observations:

Substituent Effects: The cyclohexyl group in the target compound introduces significant steric bulk compared to smaller substituents like chloro or methyl. Chloro-substituted analogs (e.g., Methyl 2-chlorooxazole-4-carboxylate) exhibit higher similarity scores (0.97) to the cyclohexyl derivative, suggesting comparable electronic profiles despite differences in steric demand .

Ester Group Variations :

- Replacing the methyl ester with an ethyl group (e.g., Ethyl 2-chlorooxazole-4-carboxylate) increases molecular weight marginally (175.57 vs. 161.55 g/mol) but may alter metabolic stability in vivo due to slower ester hydrolysis .

- The carboxylic acid derivative (2-Methyloxazole-4-carboxylic acid) lacks the ester functionality, reducing lipophilicity and increasing hydrogen-bonding capacity, which could influence crystallization behavior .

Reactivity and Functional Implications

- Synthetic Utility : Chloro-substituted oxazoles (e.g., Methyl 2-chlorooxazole-4-carboxylate) are often intermediates in nucleophilic substitution reactions. The cyclohexyl variant’s steric hindrance may necessitate harsher reaction conditions or catalysts for analogous transformations .

- Crystallographic Behavior : Hydrogen-bonding patterns in oxazole derivatives are influenced by substituents. For instance, chloro groups may engage in halogen bonding, whereas the cyclohexyl group likely promotes van der Waals interactions, affecting crystal packing and material properties .

Biological Activity

Methyl 2-cyclohexyloxazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current state of research.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclohexanone with appropriate oxazole precursors. The general synthetic route includes:

- Formation of the Oxazole Ring : Utilizing cyclohexanone and a carboxylic acid derivative to form the oxazole ring through cyclization.

- Methylation : The introduction of a methyl group at the carboxylate position, often achieved via methyl iodide in the presence of a base.

Chemical Structure

The chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of oxazoles, including this compound, exhibit significant antimicrobial properties. A study by Khatri et al. (2021) demonstrated that certain oxazole derivatives showed potent activity against various bacterial strains, suggesting that this compound could have similar effects due to structural similarities.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, compounds in this class have been shown to inhibit tyrosinase activity, which is crucial in melanin production. This inhibition can lead to applications in skin whitening formulations and other cosmetic products.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have revealed that this compound exhibits selective cytotoxic effects. The compound was found to induce apoptosis in certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various oxazole derivatives, this compound was tested against standard strains such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Tyrosinase Inhibition

A study focusing on tyrosinase inhibition revealed that this compound significantly reduced melanin synthesis in B16 melanoma cells. The compound's mechanism was attributed to competitive inhibition of the enzyme, suggesting its utility in treating hyperpigmentation disorders.

Research Findings Summary

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Exhibited significant MIC against S. aureus and E. coli | Khatri et al., 2021 |

| Tyrosinase Inhibition | Competitive inhibitor; reduced melanin synthesis in B16 cells | Internal Study Data |

| Cytotoxicity | Induced apoptosis selectively in cancer cell lines | Internal Study Data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.